

Spectroscopic Profile of 5-Ethoxy-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethoxy-2-hydroxybenzaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde **5-Ethoxy-2-hydroxybenzaldehyde** (CAS No: 80832-54-8).[1][2] Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document combines available data, predicted values based on analogous compounds, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **5-Ethoxy-2-hydroxybenzaldehyde** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **5-ethoxy-2-hydroxybenzaldehyde**[3]
- Synonyms: 5-Ethoxysalicylaldehyde[3]
- Molecular Formula: C₉H₁₀O₃[1][2]
- Molecular Weight: 166.17 g/mol [2][3]
- Appearance: Solid

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **5-Ethoxy-2-hydroxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **5-Ethoxy-2-hydroxybenzaldehyde** is not readily available in public databases, predicted values and data from similar structures provide a reliable estimation. The following tables outline the expected chemical shifts for ^1H and ^{13}C NMR spectra.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde (-CHO)
~7.3	d	1H	Aromatic H
~7.1	dd	1H	Aromatic H
~6.9	d	1H	Aromatic H
~4.1	q	2H	Methylene (- CH_2)
~1.4	t	3H	Methyl (- CH_3)
~11.0 (broad)	s	1H	Hydroxyl (-OH)

Note: Predicted values are based on the analysis of structurally similar compounds such as 4-hydroxybenzaldehyde and 2-hydroxybenzaldehyde. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~195	Aldehyde Carbonyl (C=O)
~158	Aromatic C-O (ethoxy)
~150	Aromatic C-O (hydroxyl)
~125	Aromatic CH
~122	Aromatic C-CHO
~118	Aromatic CH
~115	Aromatic CH
~64	Methylene Carbon (-CH ₂)
~15	Methyl Carbon (-CH ₃)

Note: Predicted values are based on computational models and comparison with isomers like 3-ethoxy-2-hydroxybenzaldehyde.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **5-Ethoxy-2-hydroxybenzaldehyde** is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Medium	O-H stretch (phenolic)
3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~2820 and ~2720	Weak	C-H stretch (aldehyde)
~1650	Strong	C=O stretch (aldehyde, conjugated)
1600-1450	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1200	Strong	C-O stretch (phenol)

Note: Expected absorption bands are based on typical values for substituted aromatic aldehydes and phenols.

Mass Spectrometry (MS)

The mass spectrum of **5-Ethoxy-2-hydroxybenzaldehyde** would provide information about its molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Data

m/z Ratio	Interpretation
166	Molecular ion [M] ⁺
165	[M-H] ⁺
138	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺ (from ethoxy group)
137	[M-CHO] ⁺
121	Loss of ethoxy group
109	Further fragmentation

Note: The exact mass is calculated as 166.062994 Da.[\[3\]](#) Fragmentation patterns are predicted based on the functional groups present.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **5-Ethoxy-2-hydroxybenzaldehyde** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

IR Spectroscopy

- Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000-400 cm^{-1} .

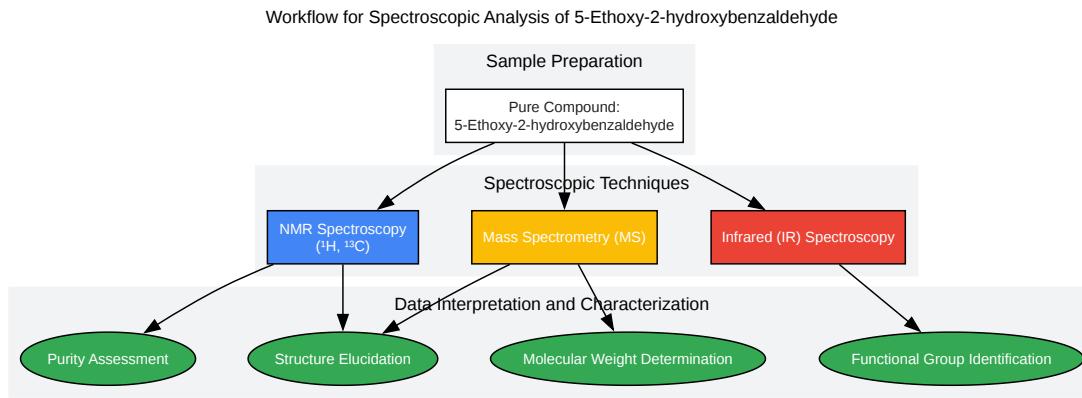
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The sample is introduced into the ion source. For EI, the sample is vaporized and bombarded with electrons. For ESI, the sample solution is nebulized and subjected to a high voltage, forming charged droplets. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Processing: The detector signal is converted into a mass spectrum, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Ethoxy-2-hydroxybenzaldehyde**.



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Caption: Spectroscopic analysis workflow for **5-Ethoxy-2-hydroxybenzaldehyde**.

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